molecular formula C15H14FNO2S B5627757 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5627757
M. Wt: 291.3 g/mol
InChI Key: WZCNHKOLFBUKMC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features both fluorine and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-fluorophenol with 2-(methylsulfanyl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfur atom can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)phenylacetamide
  • 2-(methylsulfanyl)phenylacetamide
  • 2-(2-fluorophenoxy)-N-phenylacetamide

Uniqueness

2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both fluorine and sulfur atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to enhanced properties compared to similar compounds .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-20-14-9-5-3-7-12(14)17-15(18)10-19-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCNHKOLFBUKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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